
1,1'-Dimethyl-4,4'-bipyridin-1-ium difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the nitrogen atoms in the pyridine rings are methylated, and the compound is further complexed with fluoride ions. This compound is of interest due to its applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride typically involves the methylation of 4,4’-bipyridine followed by the introduction of fluoride ions. One common method involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate to form 1,1’-dimethyl-4,4’-bipyridinium iodide. This intermediate is then treated with a fluoride source, such as potassium fluoride, to replace the iodide ions with fluoride ions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations, which have applications in electrochemistry.
Substitution: The fluoride ions can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or sodium bromide.
Major Products
Oxidation: Oxidized forms of the compound with different oxidation states.
Reduction: Radical cations and other reduced species.
Substitution: Halide-substituted derivatives of the compound.
Applications De Recherche Scientifique
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a redox-active compound in electrochemical studies.
Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride involves its interaction with molecular targets and pathways in various systems. In electrochemical applications, the compound undergoes redox reactions, where it can accept and donate electrons. This property is exploited in the design of redox-active materials and devices. In biological systems, the compound can interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar structure but with chloride ions instead of fluoride.
1,1’-Dimethyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
4,4’-Bipyridine: The parent compound without methylation or complexation with fluoride ions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which impart distinct chemical and physical properties. The fluoride ions can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
67291-29-6 |
|---|---|
Formule moléculaire |
C12H14F2N2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C12H14N2.2FH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
KEFBFCHEDQOPGP-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[F-].[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
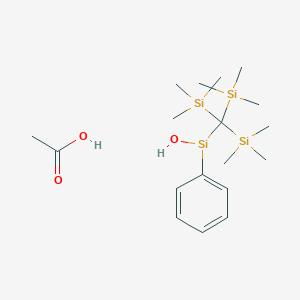
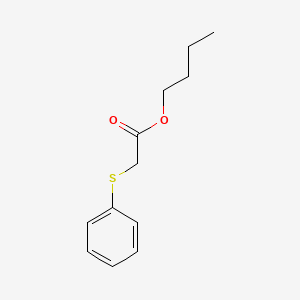
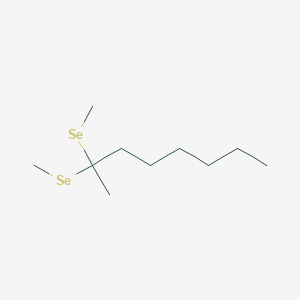
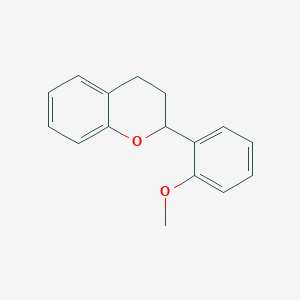
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


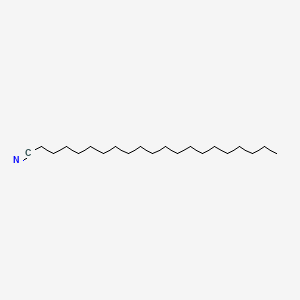

![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)


